molecular formula C9H9Cl2N B8563765 2-(3,4-Dichlorophenyl)azetidine

2-(3,4-Dichlorophenyl)azetidine

Cat. No. B8563765
M. Wt: 202.08 g/mol
InChI Key: WXQSHVBJFOMUDS-UHFFFAOYSA-N
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Patent
US06320051B1

Procedure details

To lithium aluminium hydride (0.63 g, 16.5 mmol) in diethyl ether (12 ml) was added 4-(3,4-dichlorophenyl)azetidin-2-one (1 g, 4.6 mmol). The mixture was refluxed under argon for 4 h then cooled and 20% aqueous ammonium chloride solution (3 ml) added. Diethyl ether (30 ml) was added and the mixture filtered, and the insoluble material washed with more diethyl ether (20 ml). The combined filtrates were dried (Na2SO4) and evaporated under reduced pressure to give a yellow oil, (0.76 g). A portion of this material (0.55 g) was purified by column chromatography on silica gel eluting with 2-10% (9:1 MeOH/0.880 NH3) in dichloromethane gave the title compound, (0.44 g, 65%). δH (CDCl3) 2.0 (1H, bs), 2.3 (1H, m), 2.55 (1H, m), 3.34 (1h, m), 3.75 (1H, m), 4.9(1H, t), 7.2 (1H, dd), 7.4(1H, d), 7.5 (1H, d).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]2[NH:18][C:17](=O)[CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl-].[NH4+]>C(OCC)C>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]2[CH2:16][CH2:17][NH:18]2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1CC(N1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under argon for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the insoluble material washed with more diethyl ether (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, (0.76 g)
CUSTOM
Type
CUSTOM
Details
A portion of this material (0.55 g) was purified by column chromatography on silica gel eluting with 2-10% (9:1 MeOH/0.880 NH3) in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1NCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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